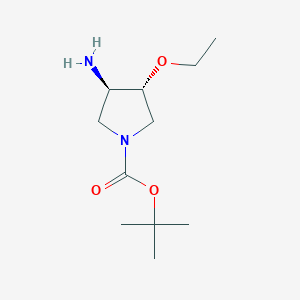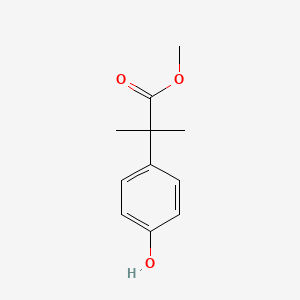
Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate
Descripción general
Descripción
Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate, also known as methyl caffeate, is a naturally occurring compound found in various plants such as coffee, tea, and fruits. It is a type of phenolic acid ester that exhibits various biological activities such as antioxidant, anti-inflammatory, and anticancer effects. In recent years, methyl caffeate has gained significant attention from the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate caffeate is not fully understood. However, it is believed to exert its biological effects through various pathways such as the inhibition of reactive oxygen species (ROS) production, modulation of inflammatory mediators, and regulation of cell signaling pathways. Methyl caffeate has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Methyl caffeate has been reported to exhibit various biochemical and physiological effects. It has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby preventing oxidative damage to cells. Methyl caffeate has also been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. In addition, it has been reported to exhibit antihypertensive and hypoglycemic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate caffeate in lab experiments is its availability. Methyl caffeate is a naturally occurring compound that can be easily extracted from various plant sources. In addition, it exhibits low toxicity and is relatively stable under various experimental conditions. However, one of the limitations of using Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate caffeate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate caffeate. One area of research is the development of novel synthetic methods for producing Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate caffeate and its derivatives. Another area of research is the investigation of its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets could lead to the development of new drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
Methyl caffeate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer effects. In addition, Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate caffeate has been found to possess neuroprotective and cardioprotective properties. Several studies have also reported its potential use in the treatment of diabetes, obesity, and metabolic disorders.
Propiedades
IUPAC Name |
methyl 2-(4-hydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRZNDJHQPESOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



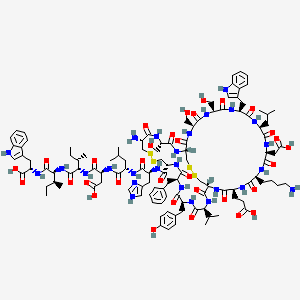
![2-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B3092555.png)
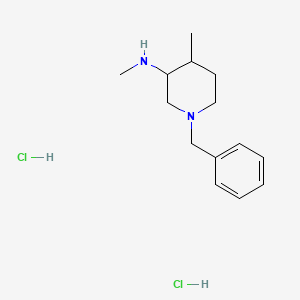
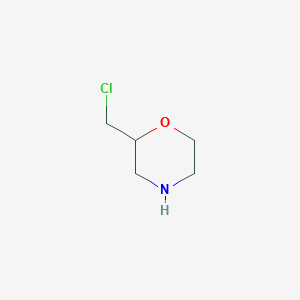
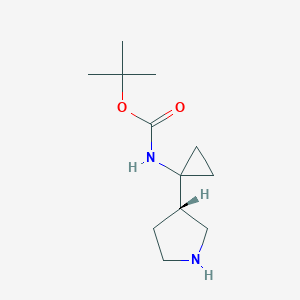
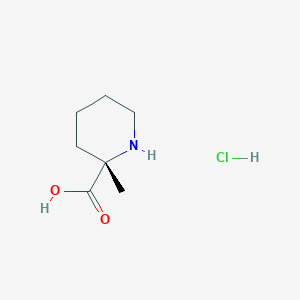
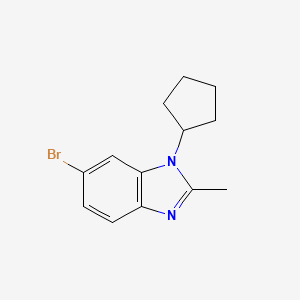
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)
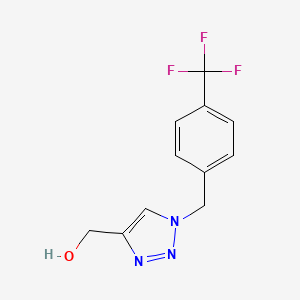
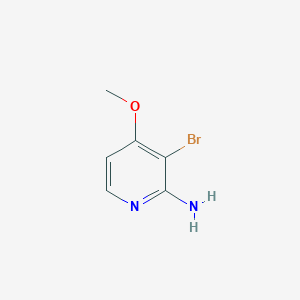
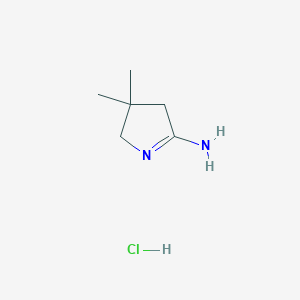
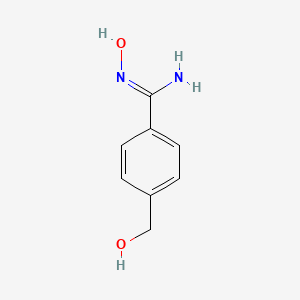
![2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid](/img/structure/B3092639.png)
